N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide
Description
N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide is a benzothiazole derivative featuring a bromine substituent at the 4-position of the benzothiazole ring, an acetamide linker, and a thioether group connected to a 4-methoxyphenyl moiety. This structural framework combines electron-withdrawing (bromine) and electron-donating (methoxy) groups, which may influence its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methoxyphenyl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S2/c1-21-10-5-7-11(8-6-10)22-9-14(20)18-16-19-15-12(17)3-2-4-13(15)23-16/h2-8H,9H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMTZOAHKOWJCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)C=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common approach is the cyclization of 2-aminothiophenol with bromo-substituted benzaldehyde under acidic conditions. The resulting thiazole intermediate is then reacted with chloroacetic acid and 4-methoxythiophenol to introduce the thioacetamide group.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.
Substitution: The bromo-substituted benzene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or alcohols can be used, often in the presence of a base.
Major Products Formed:
Oxidation: Thiazole sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide exhibits antimicrobial and antifungal properties, making it a candidate for developing new drugs.
Medicine: Its potential anticancer properties are being explored, with studies investigating its ability to inhibit the growth of cancer cells.
Industry: In the chemical industry, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The thiazole ring is known to bind to enzymes and receptors, disrupting their normal function. The bromo-substituted benzene ring enhances the compound's ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Key Observations :
- Bromine vs. Methoxy/Chloro Substituents : Bromine’s electron-withdrawing nature may enhance binding to hydrophobic pockets in enzymes (e.g., MMPs or VEGFR-2) compared to electron-donating groups like methoxy or methyl .
- Thioether Linkage : The 4-methoxyphenyl thioether in the target compound is structurally analogous to compounds in and but differs from triazole-linked derivatives (), which may alter metabolic stability .
- Heterocyclic Variations: Compounds incorporating triazolo-pyridazine () or pyrimidinone () show divergent pharmacological profiles, emphasizing the benzothiazole core’s versatility .
Pharmacological Activities
Anticancer Potential
Anti-Inflammatory and Enzyme Inhibition
- MMP Inhibition : Piperazine-acetamide derivatives () show MMP-2/9 inhibition (IC₅₀: 0.8–2.4 µM), with methoxy groups enhancing selectivity .
- VEGFR-2 Targeting: Pyrimidinone-thioacetamides () demonstrate antiangiogenic effects, highlighting the acetamide-thioether scaffold’s versatility .
Physicochemical Properties
Biological Activity
N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, with CAS number 941951-95-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by data tables and relevant studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 441.3 g/mol. The compound features a thiazole ring, which is known for its biological significance, particularly in drug development.
Antimicrobial Activity
Research indicates that compounds similar to this compound have demonstrated promising antimicrobial activity. For instance, a study evaluated several derivatives for their in vitro antimicrobial properties against various bacterial and fungal strains. The results showed that certain derivatives exhibited significant antibacterial effects comparable to established antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D1 | E. coli | 32 µg/mL |
| Compound D2 | S. aureus | 16 µg/mL |
| Compound D3 | C. albicans | 64 µg/mL |
Anticancer Activity
In addition to its antimicrobial properties, this compound has shown potential anticancer activity. A study involving the screening of various thiazole derivatives against human breast adenocarcinoma cells (MCF7) revealed that certain compounds exhibited significant cytotoxic effects.
Table 2: Anticancer Activity Against MCF7 Cell Line
| Compound Name | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| Compound D6 | 5.0 | Induction of apoptosis |
| Compound D7 | 3.5 | Inhibition of cell proliferation |
| N-(4-bromo...) | 7.1 | Cell cycle arrest |
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within the cell. Molecular docking studies have suggested that the compound may bind effectively to proteins involved in cancer cell signaling pathways, leading to apoptosis and inhibition of tumor growth.
Case Studies
- Antimicrobial Efficacy : In a case study examining the efficacy of thiazole derivatives against resistant bacterial strains, it was found that this compound demonstrated a notable reduction in bacterial load in vitro when tested against methicillin-resistant Staphylococcus aureus (MRSA).
- Cytotoxicity in Cancer Cells : Another study focused on the compound's effects on MCF7 cells showed that treatment with this compound resulted in significant cell death, with flow cytometry analysis confirming an increase in apoptotic cells compared to untreated controls.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-(4-bromobenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, 2-aminothiazole derivatives are reacted with chloroacetyl chloride in dimethylformamide (DMF) at room temperature for 24 hours, followed by purification via recrystallization . Optimization involves adjusting solvents (e.g., acetone or ethanol), catalysts (e.g., K₂CO₃), and reaction times (6–40 hours) to improve yields (e.g., 70–78%) .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodology : Use ¹H/¹³C NMR to confirm proton and carbon environments (e.g., aromatic protons at δ 7–9 ppm, acetamide carbonyl at ~168 ppm). IR spectroscopy identifies functional groups (e.g., C=O at ~1680 cm⁻¹, S–C=N at ~1355 cm⁻¹). Elemental analysis (C, H, N) validates purity, with deviations <0.4% from theoretical values .
Q. What preliminary biological assays are used to screen this compound's activity?
- Methodology : Conduct in vitro enzymatic assays (e.g., α-glucosidase inhibition) and cell-based assays (e.g., antiproliferative effects on cancer cell lines). For example, IC₅₀ values are determined using colorimetric methods (e.g., MTT assay), with results cross-validated via dose-response curves .
Advanced Research Questions
Q. How can synthetic yields be improved while minimizing side products?
- Methodology : Use Design of Experiments (DoE) to optimize variables:
- Temperature : Elevated temperatures (50–80°C) for faster kinetics but controlled to avoid decomposition.
- Catalysts : Replace AlCl₃ with milder bases (e.g., triethylamine) to reduce byproducts .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) for intermediates, followed by recrystallization for final products .
Q. How should researchers address contradictions in biological activity data across studies?
- Methodology :
- Assay standardization : Ensure consistent cell lines (e.g., HCT-116 for colon cancer) and enzyme sources (e.g., recombinant human VEGFR-2).
- Dose normalization : Compare activity at equimolar concentrations rather than fixed µg/mL.
- Structural validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .
Q. What strategies guide structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodology :
- Substituent variation : Modify the 4-bromo or 4-methoxyphenyl groups to assess impact on target binding. For example, replacing bromine with electron-withdrawing groups (e.g., -NO₂) enhances kinase inhibition .
- Bioisosteric replacement : Swap the thioacetamide moiety with oxadiazole to improve metabolic stability while retaining hydrogen-bonding capacity .
Q. Which computational tools are effective for predicting target interactions and pharmacokinetics?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to VEGFR-2 (PDB ID: 4AG8). Focus on key residues (e.g., Asp1046 for hydrogen bonding) .
- ADMET prediction : Employ SwissADME or pkCSM to estimate logP (target ~3.5 for optimal permeability) and cytochrome P450 interactions .
Q. What protocols are recommended for in vivo evaluation of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
